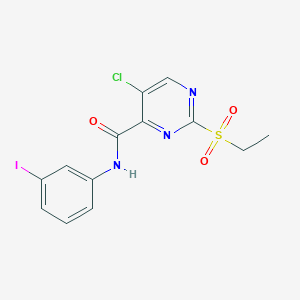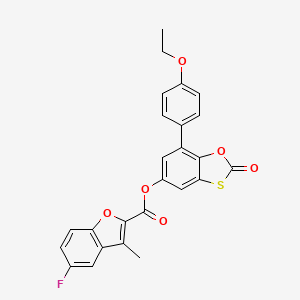
5-chloro-2-(ethylsulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and iodophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Ethanesulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Iodination: The iodophenyl group is incorporated through an iodination reaction using reagents like iodine or N-iodosuccinimide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents such as lithium aluminum hydride.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-(ethanesulfonyl)-N-(3-iodophenyl)pyrimidine-4-carboxamide include:
5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide: This compound has a nitrophenyl group instead of an iodophenyl group, which may result in different chemical and biological properties.
2-Chloroethanesulfonyl chloride: A simpler compound used in the synthesis of more complex sulfonyl derivatives.
Properties
Molecular Formula |
C13H11ClIN3O3S |
|---|---|
Molecular Weight |
451.67 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(3-iodophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClIN3O3S/c1-2-22(20,21)13-16-7-10(14)11(18-13)12(19)17-9-5-3-4-8(15)6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
DHJZWJRLOPEXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-ethoxy-4-propoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403755.png)
![2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11403760.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11403771.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methylbenzamide](/img/structure/B11403773.png)
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11403778.png)
![N-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11403782.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403794.png)
![N-(3-ethoxypropyl)-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11403798.png)
![3-chloro-6-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11403807.png)
![11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403809.png)
![11-chloro-3-(3,4-dimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11403814.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11403822.png)
